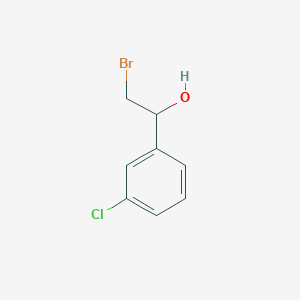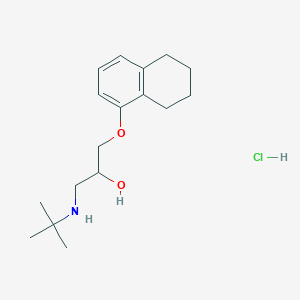
De(2,3-dihydroxy) Nadolol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De(2,3-dihydroxy) Nadolol Hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is a derivative of Nadolol, a non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and angina pectoris. The compound is characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the nadolol molecule, which may influence its pharmacological properties.
Mechanism of Action
Mode of Action
The compound works by competitively blocking the response to beta-1 and beta-2 adrenergic stimulation . By antagonizing these receptors, it inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of heart contractions as well as the speed of relaxation and conduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De(2,3-dihydroxy) Nadolol Hydrochloride typically involves the hydroxylation of Nadolol. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl groups at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
De(2,3-dihydroxy) Nadolol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to its parent compound, Nadolol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of Nadolol.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
De(2,3-dihydroxy) Nadolol Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on biological systems, particularly in relation to its beta-adrenergic antagonist properties.
Medicine: Investigated for its potential therapeutic applications, including its effects on cardiovascular health.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the production of Nadolol derivatives.
Comparison with Similar Compounds
Similar Compounds
Nadolol: The parent compound, used primarily for its beta-blocking properties.
Propranolol: Another non-selective beta-blocker with similar therapeutic uses.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Uniqueness
De(2,3-dihydroxy) Nadolol Hydrochloride is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which may alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Nadolol. This modification can potentially lead to differences in its efficacy, metabolism, and side effect profile.
Properties
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWAFMBEJASHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
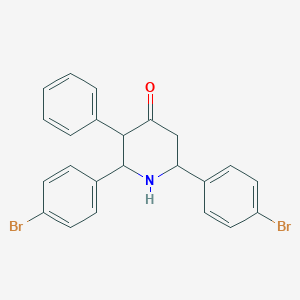

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
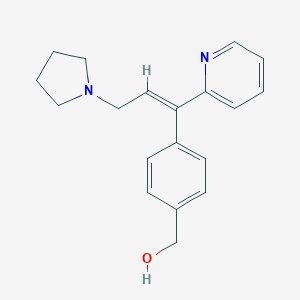
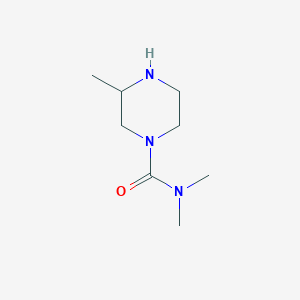
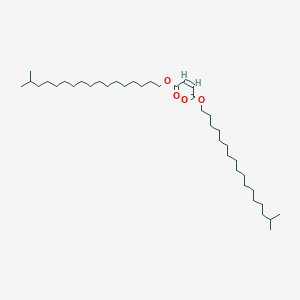
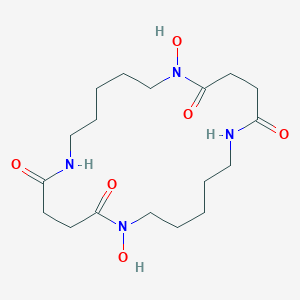
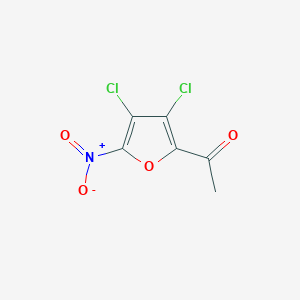
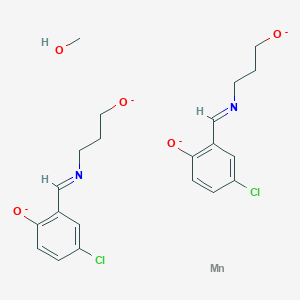
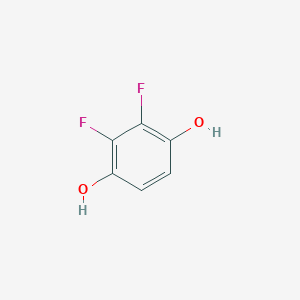
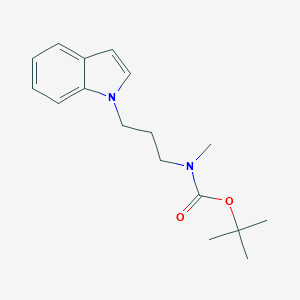
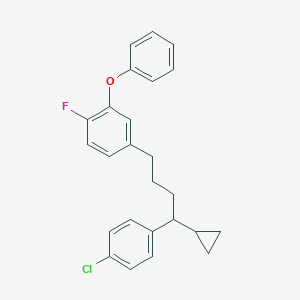
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)
